

Physical and chemical properties of 2-Bromo-3-iodothiophene

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Compound of Interest

Compound Name: 2-Bromo-3-iodothiophene

Cat. No.: B1337472

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An In-depth Technical Guide to 2-Bromo-3-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-iodothiophene is a halogenated heterocyclic compound of significant interest in organic synthesis, particularly as a versatile building block for the construction of complex molecular architectures. Its unique substitution pattern, featuring two different halogens at adjacent positions on the thiophene ring, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor in the synthesis of pharmaceuticals, organic electronic materials, and other functionalized organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its key applications.

Chemical Identity and Physical Properties

2-Bromo-3-iodothiophene is a liquid at room temperature. While specific experimental data for properties such as boiling and melting points are not extensively reported, a predicted density is available. The distillation conditions from its synthesis provide an estimate of its boiling point under reduced pressure.

Table 1: Physical and Chemical Properties of **2-Bromo-3-iodothiophene**

Property	Value	Source(s)
IUPAC Name	2-Bromo-3-iodothiophene	N/A
CAS Number	24287-92-1	[1] [2] [3]
Molecular Formula	C ₄ H ₂ BrIS	[2] [4]
Molecular Weight	288.93 g/mol	[2] [4]
Physical Form	Liquid	[1]
Appearance	Slightly yellow oil	N/A
Boiling Point	95 – 105 °C at 5 mbar (Kugelrohr distillation)	N/A
Density (Predicted)	2.465 ± 0.06 g/cm ³	[2]
Solubility	Soluble in common organic solvents like ethyl acetate.	N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **2-Bromo-3-iodothiophene**. The following data has been reported for the compound.

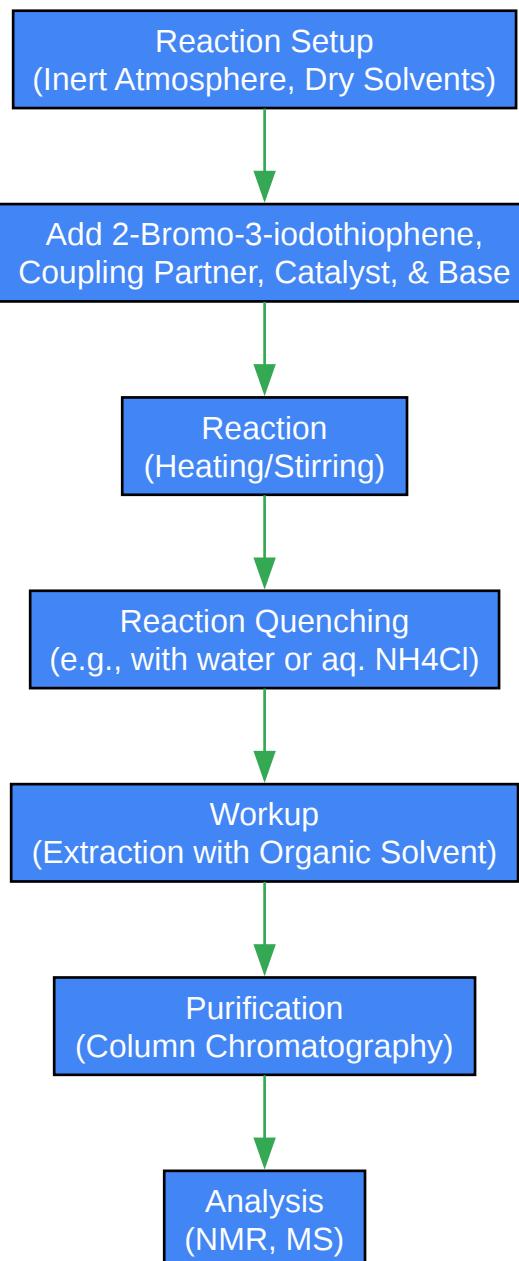
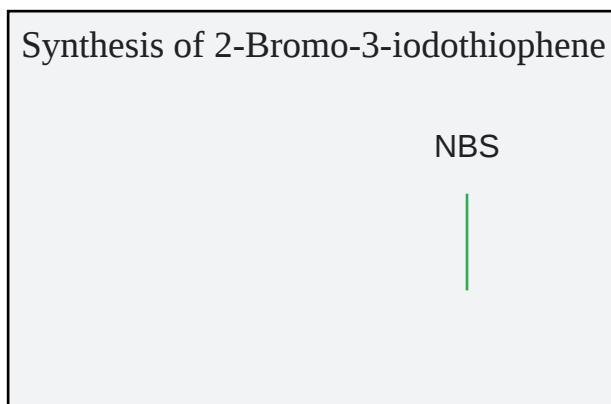
Table 2: Spectroscopic Data for **2-Bromo-3-iodothiophene**

Technique	Data
^1H NMR (500 MHz, CDCl_3)	δ = 7.23 (d, J = 5.7 Hz, 1H), 6.96 (d, J = 5.7 Hz, 1H) ppm
$^{13}\text{C}\{^1\text{H}\}$ NMR (126 MHz, CDCl_3)	δ = 135.4, 128.8, 116.9, 85.9 ppm
Infrared (IR) (ATR)	ν [cm^{-1}] = 3102 (m), 3081 (m), 2921 (w), 1738 (w), 1567 (w), 1486 (m), 1389 (m), 1330 (m), 1152 (m), 1135 (m), 981 (s), 849 (m), 693 (s)
High-Resolution Mass Spectrometry (HR-MS)	m/z calcd. for $\text{C}_4\text{H}_2^{79}\text{BrIS}$ $[\text{M}]^+$: 287.80998, found: 287.81031 $[\text{M}]^+$

Synthesis of 2-Bromo-3-iodothiophene

The synthesis of **2-Bromo-3-iodothiophene** is typically achieved through the electrophilic bromination of 3-iodothiophene. The following protocol is based on established literature procedures.

Reaction Scheme



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- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromo-3-iodothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337472#physical-and-chemical-properties-of-2-bromo-3-iodothiophene>]

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